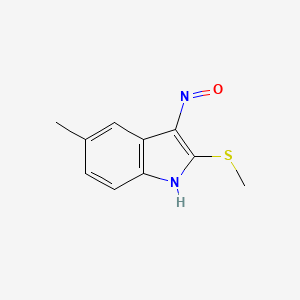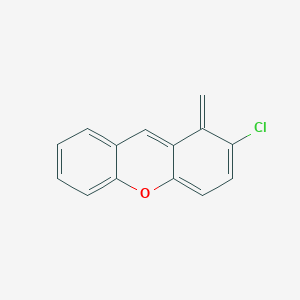![molecular formula C19H27BrSiSn B12559512 {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane CAS No. 192998-32-6](/img/structure/B12559512.png)
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane is a complex organotin compound that features a combination of bromopropyl, diphenylstannyl, and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of diphenyltin dichloride with 3-bromopropylmagnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Preparation of 3-bromopropylmagnesium bromide: This is achieved by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
Reaction with diphenyltin dichloride: The 3-bromopropylmagnesium bromide is then reacted with diphenyltin dichloride to form the intermediate compound.
Introduction of trimethylsilyl group: Finally, trimethylsilyl chloride is added to the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromopropyl group can be substituted by nucleophiles.
Oxidation and reduction reactions: The tin center can participate in redox reactions, altering its oxidation state.
Coupling reactions: The compound can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride, for reduction reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized forms of the tin center, potentially leading to tin oxides or other tin-containing compounds.
Coupling products: Complex organic molecules with extended carbon chains or heteroatom linkages.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin and carbon-silicon bonds. It serves as a precursor for more complex organotin and organosilicon compounds.
Biology and Medicine
Industry
In industry, this compound could be utilized in the production of advanced materials, such as polymers and coatings, where its unique structural properties can impart desirable characteristics like increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane involves its ability to form stable bonds with carbon and other elements. The tin center can act as a Lewis acid, facilitating various chemical transformations. The trimethylsilyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(dimethyl)silane
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(triethyl)silane
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(triphenyl)silane
Uniqueness
The uniqueness of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications
Eigenschaften
CAS-Nummer |
192998-32-6 |
|---|---|
Molekularformel |
C19H27BrSiSn |
Molekulargewicht |
482.1 g/mol |
IUPAC-Name |
[3-bromopropyl(diphenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C6H5.C4H11Si.C3H6Br.Sn/c2*1-2-4-6-5-3-1;1-5(2,3)4;1-2-3-4;/h2*1-5H;1H2,2-4H3;1-3H2; |
InChI-Schlüssel |
ZXOXEROAJBQQNS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C[Sn](CCCBr)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


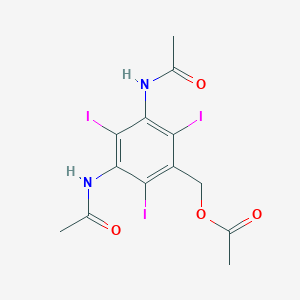
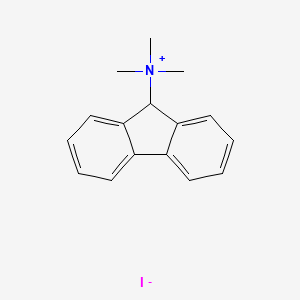
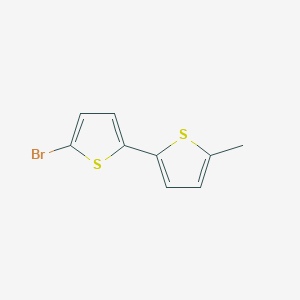
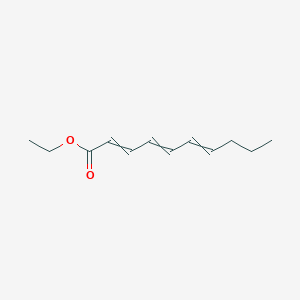
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
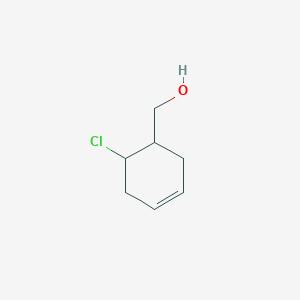

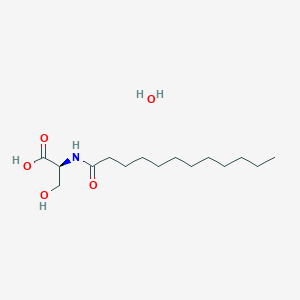
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
